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Compound of Interest

1-(4-Bromophenyl)-2-
Compound Name:
hydroxyethan-1-one

cat. No.: B1332072

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, reaction
mechanisms, and potential applications of 1-(4-Bromophenyl)-2-hydroxyethan-1-one, a
valuable building block in organic synthesis and medicinal chemistry. Detailed experimental
protocols, quantitative data, and mechanistic visualizations are included to facilitate its use in
research and development.

Introduction

1-(4-Bromophenyl)-2-hydroxyethan-1-one is an a-hydroxy ketone, a class of compounds
that serve as versatile intermediates in the synthesis of a wide range of biologically active
molecules and complex organic structures. The presence of a hydroxyl group alpha to a
carbonyl group imparts unique reactivity, making it a key synthon for various chemical
transformations. The 4-bromophenyl moiety provides a handle for further functionalization,
particularly through cross-coupling reactions, enhancing its utility in the development of novel
compounds.

Physical and Chemical Properties
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Property Value Reference
CAS Number 3343-45-1 [1112][3]
Molecular Formula CsH7BroO: [1][2]
Molecular Weight 215.04 g/mol [1]

Melting Point 137-142 °C [2]

Synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-
one

A common and effective method for the synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-
one involves a two-step process starting from the commercially available 4-
bromoacetophenone. The first step is the a-bromination of 4-bromoacetophenone to yield 2-
bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide). This
intermediate is then subjected to hydrolysis to afford the desired a-hydroxy ketone.

Step 1: Synthesis of 2-Bromo-1-(4-
bromophenyl)ethanone

This procedure is adapted from a standard method for the a-bromination of acetophenones.

Experimental Protocol:

In a 500-mL flask, dissolve 50 g (0.25 mole) of 4-bromoacetophenone in 100 mL of glacial
acetic acid.[4]

e Slowly add 40 g (12.5 mL, 0.25 mole) of bromine to the solution while maintaining the
temperature below 20 °C and with vigorous shaking.[4]

o Continue shaking for about 30 minutes. The product, p-bromophenacyl bromide, will begin to
separate as needles.[4]

 After the addition is complete, cool the flask in an ice-water bath and filter the product under
suction.[4]
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» Wash the crude crystals with 50% ethyl alcohol until they are colorless.[4]
 Air-dry the product. The expected yield of the crude product is 55-60 g.

 For further purification, recrystallize the crude product from 400 mL of 95% ethyl alcohol to
obtain colorless needles. The final yield after recrystallization is typically 69—72%.[4]

Quantitative Data:

Molar Mass ( g/mol

Reactant | Amount (g) Moles
4-

199.04 50 0.25
Bromoacetophenone
Bromine 159.81 40 0.25
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
2-Bromo-1-(4-
bromophenyl)ethanon  277.94 48-50 (recrystallized) 69-72

e

Step 2: Synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-
1-one

This step involves the hydrolysis of the a-bromo ketone.

Experimental Protocol:

Reflux a solution of 2-bromo-1-(4-bromophenyl)ethanone in a mixture of aqueous sodium
formate and ethanol.

The reaction progress can be monitored by thin-layer chromatography (TLC).

Upon completion of the reaction, remove the solvent under reduced pressure.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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» Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

o Concentrate the organic layer and purify the crude product by column chromatography on
silica gel or by recrystallization to obtain 1-(4-Bromophenyl)-2-hydroxyethan-1-one.

(Note: While a specific literature source with a detailed protocol and yield for this exact
hydrolysis was not found in the provided search results, this is a standard and reliable method
for converting a-halo ketones to a-hydroxy ketones.)

Key Reaction Mechanisms
o-Ketol Rearrangement

A characteristic reaction of a-hydroxy ketones is the a-ketol rearrangement, which can be
induced by acid, base, or heat.[5][6][7] This reversible reaction involves the 1,2-migration of an
alkyl or aryl group to yield an isomeric product. The rearrangement proceeds through the
transformation of an alkoxide to a carbonyl group with a simultaneous shift of the bonding
electrons of the migrating group.[5] The direction of the equilibrium is driven by the formation of
the more thermodynamically stable isomer.[5]

Under basic conditions, the reaction starts with the deprotonation of the hydroxyl group.[5] In
acidic conditions, the reaction is initiated by the coordination to the carbonyl oxygen.[5]

General Experimental Conditions:

The o-ketol rearrangement is typically carried out by heating the a-hydroxy ketone in the
presence of an acid or a base.[5] The specific conditions, including the choice of catalyst,
solvent, and temperature, need to be optimized for each substrate.
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1-(4-Bromophenyl)-2-hydroxyethan-1-one Heat, Acid, or Base

Deprotonation (Base) or
Protonation (Acid)

1,2-Aryl Migration

Rearranged Product
(Isomeric a-hydroxy ketone)

Click to download full resolution via product page

Applications in Organic Synthesis

1-(4-Bromophenyl)-2-hydroxyethan-1-one is a valuable precursor for the synthesis of various
heterocyclic compounds and other complex organic molecules.

Synthesis of Imidazole Derivatives

a-Hydroxy ketones can react with aldehydes, ammonia (or an ammonium salt), and an
oxidizing agent in a multicomponent reaction to form substituted imidazoles. The following is a
general protocol.

Experimental Protocol:

e To a solution of 1-(4-Bromophenyl)-2-hydroxyethan-1-one in a suitable solvent (e.g.,
ethanol or acetic acid), add an aldehyde and an ammonium salt (e.g., ammonium acetate).

o Heat the reaction mixture to reflux.

e Monitor the reaction progress by TLC.
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+ Upon completion, cool the reaction mixture and pour it into water.
¢ Collect the precipitated product by filtration.

o Purify the crude product by recrystallization or column chromatography.

a-Bromination

(Brz2, Acetic Acid)

2-Bromo-1-(4-bromophenyl)ethanone

Hydrolysis

(ag. NaHCOs3 or similar)

Click to download full resolution via product page

Spectroscopic Data

(Note: The following are predicted spectroscopic data based on the analysis of structurally
similar compounds, as direct experimental spectra for 1-(4-Bromophenyl)-2-hydroxyethan-1-
one were not available in the provided search results.)

IH NMR (predicted):
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e Aromatic protons: Two doublets in the range of & 7.6-7.9 ppm, integrating to 2H each,
characteristic of a 1,4-disubstituted benzene ring.

e Methylene protons (-CH2-): A singlet around & 4.5-4.8 ppm, integrating to 2H.

» Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on
concentration and solvent.

13C NMR (predicted):

e Carbonyl carbon (C=0): A signal in the range of & 190-200 ppm.

e Aromatic carbons: Four signals in the aromatic region (6 125-140 ppm).
o Methylene carbon (-CH:z-): A signal around & 65-75 ppm.

IR Spectroscopy (predicted):

e O-H stretch: A broad band in the region of 3200-3500 cm™1.

e C=0 stretch: A strong absorption band around 1680-1700 cm™1,

e C-Br stretch: An absorption in the fingerprint region.

Mass Spectrometry (predicted):

e Molecular lon (M*): Peaks at m/z 214 and 216 with approximately equal intensity,
characteristic of the presence of a bromine atom.

e Major Fragmentation Peaks: Loss of CH20H, and fragments corresponding to the
bromobenzoyl cation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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